Disodium 2,5-dihydroxybenzene-1,3-disulphonate

Description

Properties

CAS No. |

93840-62-1 |

|---|---|

Molecular Formula |

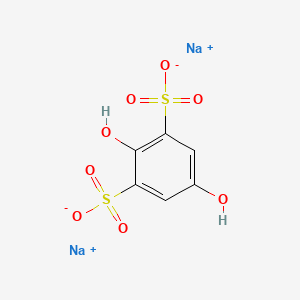

C6H4Na2O8S2 |

Molecular Weight |

314.2 g/mol |

IUPAC Name |

disodium;2,5-dihydroxybenzene-1,3-disulfonate |

InChI |

InChI=1S/C6H6O8S2.2Na/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |

InChI Key |

XYYHOGSZZTXVFK-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 2,5-dihydroxybenzene-1,3-disulphonate can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating catechol with sulfuric acid to introduce sulfonic acid groups at the 3 and 5 positions of the benzene ring. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the controlled addition of sulfuric acid to catechol under specific temperature and pressure conditions, followed by neutralization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium 2,5-dihydroxybenzene-1,3-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Analytical Chemistry Applications

Colorimetric Reagent

Tiron is extensively used as a colorimetric reagent for the detection and quantification of various metal ions. It forms colored complexes with metals such as iron, manganese, titanium, and molybdenum, making it valuable in analytical techniques like colorimetry and fluorometry. The sensitivity of Tiron to these metals allows for trace analysis in environmental samples and industrial processes .

Chelation and Titration

In chelate titration procedures, Tiron acts as a masking agent that selectively binds metal ions. This property is particularly useful in determining the presence of specific metals in complex mixtures where interference from other ions may occur. The chelation process enhances the accuracy of titrimetric analyses .

Case Study: Metal Ion Detection

A study demonstrated the effectiveness of Tiron in detecting trace amounts of iron in water samples. By employing a colorimetric method, researchers achieved detection limits as low as 0.1 mg/L, showcasing Tiron's potential for environmental monitoring .

Pharmaceutical Research

Intermediate in Drug Synthesis

Tiron serves as an important intermediate in the synthesis of pharmaceutical compounds. Its sulfonate groups can facilitate various chemical reactions that are critical in drug development. Additionally, its stability under normal conditions makes it suitable for use in pharmaceutical formulations .

Antioxidant Properties

Research has indicated that Tiron exhibits antioxidant properties, which can be beneficial in developing drugs aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals has been explored in several pharmacological studies .

Material Science

Polymer Additive

In materials science, Tiron is utilized as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its compatibility with various polymers allows for the development of advanced materials with tailored characteristics .

Case Study: Polymer Blends

A study investigated the incorporation of Tiron into polyvinyl chloride (PVC) blends to improve thermal stability. The results indicated a significant enhancement in thermal degradation temperatures when Tiron was included at specific concentrations .

Mechanism of Action

The mechanism of action of disodium 2,5-dihydroxybenzene-1,3-disulphonate involves its ability to scavenge reactive oxygen species (ROS). The compound interacts with ROS, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is primarily due to the presence of hydroxyl groups that can donate electrons to neutralize free radicals .

Comparison with Similar Compounds

Disodium 4,5-Dihydroxybenzene-1,3-Disulphonate (Tiron)

Key Properties and Applications:

- Structure: Hydroxyl groups at 4,5-positions; sulfonate groups at 1,3-positions.

- Molar Absorptivity:

- Applications:

- Oxidation Behavior: Undergoes oxidation in aqueous solutions, forming quinone derivatives .

Dipotassium 2,5-Dihydroxybenzene-1,3-Disulphonate

- Structure: Hydroxyl groups at 2,5-positions; sulfonate groups at 1,3-positions.

- Synonyms: 2,5-Dihydroxy-1,3-benzenedisulfonic acid dipotassium salt.

- Applications: Limited data available, but structurally analogous to Tiron. Positional isomerism likely alters metal-binding selectivity and stability compared to Tiron.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- Structure: Naphthalene backbone with hydroxyl at 7-position and sulfonate groups at 1,3-positions.

- CAS: 842-18-2.

Comparative Data Table

Research Findings and Structural Insights

- Tiron’s Coordination Chemistry:

- Isomer-Specific Reactivity:

Biological Activity

Disodium 2,5-dihydroxybenzene-1,3-disulphonate, commonly referred to as Tiron, is a chemical compound extensively studied for its biological activity, particularly in the context of its chelating properties and potential therapeutic applications. This article provides a detailed examination of Tiron's biological activity, including its mechanisms of action, case studies, and research findings.

Tiron is a disodium salt of 2,5-dihydroxybenzene-1,3-disulphonic acid, with the molecular formula and a molecular weight of approximately 332.22 g/mol. It is soluble in water and is often used as a reagent in various biochemical assays due to its ability to chelate metal ions.

Tiron acts primarily as a chelating agent, binding to metal ions such as iron, manganese, titanium, and molybdenum. This property makes it valuable in both research and therapeutic contexts. The mechanism involves the formation of stable complexes with metal ions, which can mitigate their toxicity and enhance their elimination from biological systems.

Chelation and Detoxification

Tiron has been studied for its efficacy in reducing heavy metal toxicity. A significant study evaluated the effects of Tiron on uranium-induced nephrotoxicity in rats. The results indicated that Tiron administration enhanced urinary excretion of uranium and reduced renal concentrations of the metal, suggesting its potential as a therapeutic agent for heavy metal poisoning .

| Dosage (mg/kg) | Uranium Excretion (µg) | Renal Concentration (µg/g) |

|---|---|---|

| Tiron 400 | Increased | Reduced |

| Tiron 800 | Increased | Reduced |

| Tiron 1600 | Increased | Reduced |

| DTPA 250 | Less effective | Higher renal concentration |

Cellular Interaction Studies

Tiron's interaction with cells has been investigated using high-content imaging techniques. One study demonstrated that Tiron could facilitate the uptake of iron oxide nanoparticles (IONPs) into human mesenchymal stem cells (hMSCs). The cellular uptake was quantified using colorimetric methods based on Tiron's ability to chelate Fe, indicating its role in enhancing cellular interactions with nanoparticles .

Case Studies

- Uranium Nephrotoxicity : In a controlled study involving Sprague-Dawley rats, Tiron was administered following exposure to uranyl acetate. The study found that Tiron effectively reduced histological alterations in the kidneys caused by uranium toxicity .

- Iron Chelation : Tiron has been utilized in various assays to measure iron concentrations due to its ability to form complexes with iron ions. This application is critical in biochemical research where precise measurement of metal ions is required .

Research Findings

Recent research has highlighted several therapeutic potentials of Tiron:

- Antioxidant Activity : Tiron exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in various biological systems.

- Potential Anti-Cancer Applications : Preliminary studies suggest that the chelation properties of Tiron may inhibit tumor growth by limiting the availability of essential metals required for cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.